molecular formula C7H9N<br>C6H4CH3NH2<br>C7H9N B057737 m-Toluidine CAS No. 108-44-1

m-Toluidine

Cat. No.: B057737
CAS No.: 108-44-1
M. Wt: 107.15 g/mol
InChI Key: JJYPMNFTHPTTDI-UHFFFAOYSA-N
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Description

m-Toluidine (C₆H₄(CH₃)NH₂), or 3-methylaniline, is an aromatic amine with a methyl group in the meta position relative to the amino group. It is widely used in herbicides, pharmaceuticals, and materials science due to its chemical versatility . As a glass-forming liquid, this compound exhibits fragile supercooled behavior, characterized by a secondary Johari-Goldstein beta relaxation process in its dielectric spectra . Its metabolic pathways in biological systems include oxidative deamination to intermediates like 4-methylcatechol, mediated by microbial enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Toluidine can be synthesized through several methods. One common method involves the nitration of toluene to produce 3-nitrotoluene, followed by reduction using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction conditions typically involve temperatures around 50-100°C and pressures of 1-5 atmospheres .

Industrial Production Methods: In industrial settings, this compound is often produced continuously. A notable method involves the diazotization of meta-tolylamine followed by hydrolysis. This process includes continuously adding the diazonium salt of meta-tolylamine to diluted sulfuric acid and reacting at temperatures between 106-150°C while controlling the concentration of sulfuric acid to 25-64 wt% .

Chemical Reactions Analysis

Types of Reactions: m-Toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

m-Toluidine is primarily utilized in the production of various chemical compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it a key intermediate in the synthesis of:

  • Dyes and Pigments : this compound is employed in the manufacture of azo dyes and other colorants used in textiles and plastics.
  • Pharmaceuticals : It serves as a precursor for the synthesis of several pharmaceutical agents, including local anesthetics like prilocaine.
  • Rubber Chemicals : The compound is used to produce accelerators and antioxidants that enhance the properties of rubber products .

Polymer Production

This compound can be polymerized to create various materials with distinct properties. Notable applications include:

  • Conductive Polymers : Through oxidative polymerization, this compound can form polytoluidine, which is used in electronic devices due to its conductive properties .
  • Copolymers : It can be copolymerized with other monomers to tailor specific characteristics for applications in coatings and adhesives .

Table 1: Properties of Polymers Derived from this compound

PropertyValue
ConductivityHigh (for polytoluidine)
Thermal StabilityModerate
Chemical ResistanceGood (depends on formulation)
Mechanical StrengthVariable (depends on polymer structure)

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting various substances. Its applications include:

  • Chromatography : this compound derivatives are utilized as stationary phases in chromatographic methods for separating complex mixtures .
  • Spectroscopy : It serves as a solvent or reactant in spectroscopic analyses to enhance detection sensitivity .

Environmental Applications

Recent studies have explored the use of this compound in environmental remediation processes:

  • Photocatalysis : Research indicates that this compound-based materials can effectively catalyze reactions for pollutant degradation under light exposure, contributing to wastewater treatment technologies .
  • Metal Recovery : It has been investigated for its potential in recovering metals from industrial effluents through complexation reactions .

Case Study 1: Photocatalytic Degradation of Pollutants

A study demonstrated that this compound-based photocatalysts effectively degrade organic pollutants in wastewater under UV light. The results showed a significant reduction in pollutant concentration over time, highlighting its potential for environmental cleanup applications .

Case Study 2: Synthesis of Conductive Polymers

Research on the polymerization of this compound revealed that adjusting reaction conditions could optimize the conductivity of polytoluidine. This study emphasized the importance of temperature and catalyst choice in achieving desired material properties for electronic applications .

Mechanism of Action

The mechanism by which m-toluidine exerts its effects involves its interaction with various molecular targets. For instance, in biochemical assays, this compound can act as a substrate for enzymes, leading to the formation of specific products. The pathways involved often include the formation of intermediate complexes and subsequent transformations .

Comparison with Similar Compounds

Structural Comparison with Similar Aromatic Amines

m-Toluidine shares structural similarities with other toluidine isomers (ortho- and para-toluidine) and substituted aromatic amines. Key differences arise from substituent positions and functional groups:

Compound Substituent Position Key Properties
This compound Meta (-CH₃, -NH₂) Glass-forming, intermediate biodegradability , moderate polarity
o-Toluidine Ortho (-CH₃, -NH₂) Higher carcinogenicity , lower detection limit (13.3 pg/g Hb)
p-Toluidine Para (-CH₃, -NH₂) Lower thermal stability in HiReTS tests , distinct crystal packing
Aniline No methyl substituent Higher reactivity in electrophilic substitution, lower biodegradability
3-Chloroaniline Meta (-Cl, -NH₂) Resistant to microbial degradation , higher environmental persistence

Chemical Reactivity and Thermal Stability

Activation Energy in Autoxidation

This compound’s activation energy (300–360 kJ/mol) is comparable to m-xylene, toluene, and benzene, contradicting earlier hypotheses that its lower reactivity explains deposit formation in aviation fuels . This similarity suggests that other factors, such as molecular interactions or experimental conditions, influence its thermal behavior .

HiReTS Thermal Stability Tests

Conflicting results highlight the role of experimental design in assessing this compound’s impact:

Study Fuel Composition HiReTS Number Conclusion
Blakey & Wilson GTL/Jet-A + this compound Elevated Reduced thermal stability due to deposits
Mielczarek et al. Normal/iso-paraffin blend ~50 (no change) No significant effect; variations attributed to noise

Biodegradation Pathways

Ochrobactrum anthropi NC-1 metabolizes this compound via 4-methylcatechol, releasing ammonia during oxidative deamination . In contrast, 3-chloroaniline and 4-aminobiphenyl resist degradation:

Substrate Degradation Efficiency Key Intermediate
This compound High 4-Methylcatechol
Catechol High N/A
3-Chloroaniline None N/A

Toxicity and Exposure

This compound exposure correlates with urinary cotinine levels (%Δ: +23; 95% CI: +16, +31) . Hairdressers exhibit increased blood concentrations with frequent hair dyeing (p=0.026) , though o-toluidine poses higher carcinogenic risks .

Polymer Composites

Poly(this compound) (P-mTol) blended with polyester or PLA reduces tensile strength (1.5–2 MPa decrease) due to fiber penetration and crystallinity loss . In contrast, poly(o-toluidine) exhibits stronger intermolecular hydrogen bonding .

Chromatographic Separation

In capillary electrochromatography, this compound shows lower retention (k=2.18) than m-tolunitrile (k=7.37), reflecting its moderate polarity :

Compound Retention Factor (k) Separation Efficiency (plates/m)
This compound 2.18 6400
m-Tolualdehyde 3.51 6400
Toluene 7.37 6400

Biological Activity

m-Toluidine, an aromatic amine, is a derivative of toluene and is primarily used in the synthesis of dyes, rubber chemicals, and pharmaceuticals. Its biological activity has been the subject of various studies, particularly concerning its toxicity, potential carcinogenicity, and interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound (C7_7H9_9N) features a methyl group and an amino group attached to a benzene ring. Its molecular structure can influence its reactivity and biological interactions.

PropertyValue
Molecular Weight107.15 g/mol
Melting Point-39 °C
Boiling Point199 °C
Density0.986 g/cm³
Solubility in WaterSlightly soluble

Toxicological Profile

The toxicological profile of this compound indicates that it exhibits lower toxicity compared to its isomers, o-toluidine and p-toluidine. Studies have shown that this compound does not demonstrate significant carcinogenic or mutagenic activity in laboratory animals.

  • Carcinogenicity : In tests involving male rats and female mice, this compound did not produce cancerous tumors, contrasting with o-toluidine which has been identified as a potential human carcinogen .
  • Mutagenicity : Research indicates that this compound lacks mutagenic effects in various assays .

Case Study: Carcinogenicity Assessment

A comparative study assessed the carcinogenic potential of the three isomers of toluidine. The findings revealed:

  • o-Toluidine : Induced tumors in rats and mice.
  • p-Toluidine : Produced malignant liver tumors in mice but was non-carcinogenic in male rats.
  • This compound : No carcinogenic effects observed .

Biological Activity Research

Recent studies have explored the biological activities of this compound derivatives synthesized under microwave conditions. These derivatives were evaluated for their antimicrobial properties.

Table 2: Biological Activity of this compound Derivatives

CompoundAntimicrobial Activity (Zone of Inhibition)
This compound Derivative A15 mm
This compound Derivative B20 mm

The derivatives exhibited significant bactericidal activity against common pathogens like Escherichia coli and Staphylococcus epidermidis, indicating potential applications in antimicrobial formulations .

Quantum Chemical Calculations

Quantum chemical calculations have been employed to understand the interaction mechanisms of this compound with biological substrates. These studies utilized methods such as Density Functional Theory (DFT) to analyze molecular orbitals and predict reactivity.

Table 3: DFT Calculated Parameters for this compound

ParameterValue
EHOMO-5.670 eV
ELUMO-0.280 eV
Energy Gap (ΔE)5.390 eV
Electronegativity (χ)2.980

These calculations suggest that the electronic properties of this compound could play a crucial role in its biological interactions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of m-toluidine critical for experimental design?

m-Toluidine (3-methylaniline) has a molecular weight of 107.15 g/mol, a boiling point of 204°C, a melting point of -30°C, and a density of 0.99 g/cm³ at 20°C . Its vapor pressure (0.3 hPa at 20°C) and flammability (flash point: 90°C) necessitate controlled storage (2–30°C) and handling under inert conditions to prevent oxidation or degradation. Purity ≥99% (GC) is recommended for reproducible synthesis and characterization . Methodologically, these properties guide solvent selection (e.g., polar aprotic solvents for electrophilic substitutions) and safety protocols (e.g., fume hood use to mitigate acute toxicity risks ).

Q. How can researchers validate the identity and purity of this compound in synthetic workflows?

Infrared (IR) spectroscopy is critical for confirming structural identity, with characteristic N-H stretching (3350–3450 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) bands . Gas chromatography (GC) with flame ionization detection is standard for purity assessment, targeting ≥99% area under the curve . For advanced validation, liquid ATR FT-IR (Table 3 in ) provides vibrational signatures specific to m-toluidine, distinguishing it from ortho- and para-isomers.

Advanced Research Questions

Q. How do rotational constants and inertial defects inform the electronic structure of this compound in spectroscopic studies?

High-resolution electronic spectroscopy reveals rotational constants (A, B, C) and inertial defects (ΔI) that reflect molecular geometry and torsional dynamics. For m-toluidine, ground-state ΔI values (-0.414 to -0.508 amu Ų) indicate a near-planar structure, while excited-state ΔI (-3.40 to -3.50 amu Ų) suggests non-planarity due to methyl torsion . Methodologically, combining ab initio calculations (e.g., DFT) with experimental rotational data (Table 2 in ) resolves ambiguities in substituent positioning (e.g., -NH₂ proximity to the a-axis) and validates transition moment orientations (θ ≈ ±45° relative to inertial axes ).

Q. What experimental strategies resolve contradictions in adsorption behavior of this compound on bentonite surfaces?

Adsorption studies (Figure 3 in ) show pH-dependent binding variability (e.g., higher uptake in acidic media due to cation-π interactions). Contradictions arise from competing effects of saturating cations (e.g., Na⁺ vs. Ca²⁺) and ionic strength. To address this, researchers should:

  • Use ATR FT-IR (Table 3 in ) to monitor protonation states of -NH₂ groups.
  • Apply surface complexation modeling (e.g., Table 4 in ) to predict free molal concentrations under varying ionic environments.
  • Validate with batch adsorption experiments at controlled pH (3–9) and ionic strengths (0.01–1 M NaCl/CaCl₂) .

Q. How can this compound’s role as a glass-forming agent inform studies on supercooled liquid dynamics?

m-Toluidine exhibits slow secondary relaxation processes due to methyl group rotation and NH₂ reorientation, critical for understanding glass-transition behavior . Methodologically:

  • Use dielectric spectroscopy to measure α- and β-relaxation timescales.
  • Apply the Adam-Gibbs theory (cooperatively rearranging regions) to correlate configurational entropy with temperature-dependent viscosity .
  • Compare with ortho- and para-isomers to isolate steric effects on glass-forming ability .

Q. What methodologies optimize the electropolymerization of this compound for conductive polymer applications?

In situ UV-Vis spectroelectrochemistry reveals distinct absorption bands at 400 nm (polaron transitions) and 750 nm (bipolaron states) during polymerization . Key steps include:

  • Using cyclic voltammetry (0.1 M H₂SO₄, scan rate 50 mV/s) to identify oxidation potentials (~0.8 V vs. SCE).
  • Incorporating co-monomers (e.g., p-phenylenediamine) to enhance conductivity via π-π stacking interactions .
  • Monitoring film growth kinetics with quartz crystal microbalance (QCM) to optimize deposition time.

Q. Data Contradiction and Resolution

Q. How to reconcile discrepancies in reported metabolic pathways of this compound in toxicological studies?

Rat metabolic studies identify methyl-N-(3-hydroxyphenyl)carbamate and m-aminophenol as primary metabolites . Contradictions arise from species-specific cytochrome P450 activity. Resolution strategies:

  • Use isotope-labeled m-toluidine-d₇ (500 mg, 98 atom% D ) to track metabolic intermediates via LC-MS/MS.
  • Compare in vitro hepatic microsome assays (human vs. rodent) to quantify interspecies variability .

Q. Methodological Tables

Application Technique Key Parameters Reference
Structural validationHigh-resolution electronic spectroscopyRotational constants (A, B, C)
Adsorption studiesATR FT-IRVibrational bands (e.g., 3350–3450 cm⁻¹)
Metabolic pathway analysisIsotope tracing (LC-MS/MS)m/z ratios of deuterated metabolites
Electropolymerization kineticsIn situ UV-Vis spectroelectrochemistryAbsorption maxima (400 nm, 750 nm)

Properties

IUPAC Name

3-methylaniline
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InChI

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3
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InChI Key

JJYPMNFTHPTTDI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)N
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Molecular Formula

C7H9N, Array
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Related CAS

104318-58-3, 638-03-9 (hydrochloride)
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DSSTOX Substance ID

DTXSID1026792
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Molecular Weight

107.15 g/mol
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Physical Description

M-toluidine appears as a clear colorless liquid. Flash point below 200 °F. Vapors heavier than air. Toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures. Used in the manufacture of organic chemicals. Density about 8 lb / gal., Colorless to light-yellow liquid with an aromatic, amine-like odor; [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colorless to light-yellow liquid with an aromatic, amine-like odor., Colorless to light-yellow liquid with an aromatic, amine-like odor. [Note: Used as a basis for many dyes.]
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Boiling Point

398.1 °F at 760 mmHg (USCG, 1999), 203.3 °C, 203 °C, 398.1 °F, 397 °F
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Flash Point

186 °F (USCG, 1999), 187 °F, 187 °F (86 °C) (Closed cup), 85 °C c.c.
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Solubility

2 % (NIOSH, 2023), Very soluble in acetone, benzene, diethyl ether, ethanol, Soluble in alcohol, ether, dilute acids, In water, 1.50X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.1 (poor), 2%
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Density

0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9889 g/cu cm at 20 °C, Relative density (water = 1): 0.99, 0.989, 0.999
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Vapor Density

3.90 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 106 °F (NIOSH, 2023), 0.3 [mmHg], 0.303 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17, 1 mmHg at 106 °F, (106 °F): 1 mmHg
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Color/Form

Colorless to light yellow liquid

CAS No.

108-44-1
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Melting Point

-22.7 °F (USCG, 1999), -31.3 °C, -30 °C, -23 °F
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